molecular formula C43H47N2NaO6S2 B7888913 indocyanine green

indocyanine green

Cat. No.: B7888913
M. Wt: 775.0 g/mol
InChI Key: MOFVSTNWEDAEEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Indocyanine Green (ICG)

, also known as Cardio-Green , is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used in medical diagnostics for various purposes . Here is a detailed analysis of its mechanism of action:

Target of Action

ICG primarily targets plasma proteins, especially albumin and some lipoproteins . It binds tightly to these proteins and becomes confined to the vascular system .

Mode of Action

Upon intravenous administration, ICG is taken up almost exclusively by the hepatic parenchymal cells . It undergoes no significant extrahepatic or enterohepatic circulation . The dye is secreted entirely into the bile . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile .

Biochemical Pathways

ICG affects the biochemical pathways related to hepatic function and liver blood flow . It serves as an indicator substance for photometric hepatic function diagnostics . When exposed to near-infrared (NIR) light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .

Pharmacokinetics

ICG has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile . Depending on liver performance, it is eliminated from the body with a half-life of about 3 to 4 minutes . The pharmacokinetic behavior of ICG can be described by a two-compartment open model .

Result of Action

The primary result of ICG’s action is the determination of cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It allows for imaging deeper patterns of circulation than fluorescein angiography .

Action Environment

The action, efficacy, and stability of ICG are influenced by environmental factors such as light exposure and temperature. When exposed to NIR light, ICG can produce ROS . The dye is stable under normal conditions, but it may degrade under intense light or heat .

Biochemical Analysis

Biochemical Properties

Indocyanine Green has unique biochemical properties that allow it to interact with various biomolecules. It has been found to interact with proteins and enzymes in the body, affecting their function and activity . The nature of these interactions is complex and depends on factors such as the concentration of this compound and the specific biomolecules involved .

Cellular Effects

This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indocyanine Green is synthesized by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone without a solvent to produce 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. This intermediate is then treated with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide and triethylamine in ethanol, followed by extraction in ether and conversion to the sodium iodide salt in an alcoholic solvent .

Industrial Production Methods: In industrial settings, this compound is typically produced as a sterile lyophilized powder. The compound is dissolved in various solvents, with sodium iodide often added to ensure better solubility .

Chemical Reactions Analysis

Types of Reactions: Indocyanine Green primarily undergoes photochemical reactions due to its fluorescent properties. It can produce reactive oxygen species when exposed to near-infrared light, which is useful in photodynamic therapy .

Common Reagents and Conditions: The compound is stable in plasma and whole blood, making it suitable for various diagnostic applications. It is often used in conjunction with near-infrared light sources to activate its fluorescent properties .

Major Products Formed: The primary products formed from the photochemical reactions of this compound are reactive oxygen species, which can kill cancer cells and pathogenic bacteria .

Scientific Research Applications

Comparison with Similar Compounds

    Fluorescein: Another fluorescent dye used in medical diagnostics, particularly in ophthalmic angiography.

    Methylene Blue: Used in various diagnostic and therapeutic applications, including as a dye in surgical procedures.

Uniqueness of Indocyanine Green: this compound is unique due to its near-infrared fluorescence properties, which allow for deeper tissue penetration and better imaging capabilities compared to other dyes like fluorescein . Its ability to produce reactive oxygen species under near-infrared light also makes it particularly useful in photodynamic therapy .

Properties

IUPAC Name

sodium;4-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFVSTNWEDAEEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H47N2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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